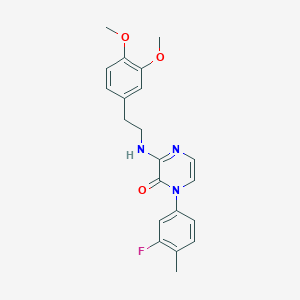

![molecular formula C10H12F3N B2698825 Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine CAS No. 940362-04-9](/img/structure/B2698825.png)

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Electron Transport Layer in Solar Cells

The use of amino-functionalized conjugated polymers, which may include structures similar to Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine, has been explored for enhancing the efficiency of perovskite solar cells. These polymers serve as an efficient electron transport layer (ETL), showing significant improvement in power conversion efficiency due to their ability to passivate surface traps and reduce the work function of metal cathodes. This highlights a promising avenue for improving renewable energy technologies (Sun et al., 2016).

Polymer Solar Cells

Amine-based, alcohol-soluble fullerene derivatives, akin to Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine, have been utilized as acceptor and cathode interfacial materials in polymer solar cells. These materials demonstrate enhanced electron mobility and potential applications in nano-structured organic solar cells, suggesting a path forward for more efficient and processable solar energy solutions (Lv et al., 2014).

Synthesis and Polymerization Behavior

Research has delved into the synthesis and polymerization behavior of complexes containing asymmetric diamido-N-donor ligands, which could be structurally related to Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine. These studies have implications for the development of new polymeric materials with tailored properties for various applications, including the automotive and aerospace industries (Tonzetich et al., 2004).

作用機序

Target of Action

It is known that many bioactive aromatic compounds containing similar structures have been found to bind with high affinity to multiple receptors .

Mode of Action

Compounds with similar structures have been found to interact with their targets, leading to various biological activities .

Biochemical Pathways

Compounds with similar structures have been found to influence a variety of biochemical pathways .

Result of Action

Compounds with similar structures have been found to exhibit various biological activities .

特性

IUPAC Name |

N-[[2-(trifluoromethyl)phenyl]methyl]ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3N/c1-2-14-7-8-5-3-4-6-9(8)10(11,12)13/h3-6,14H,2,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYZBEWWDJGNIRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CC=CC=C1C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl({[2-(trifluoromethyl)phenyl]methyl})amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[(2-formylphenoxy)methyl]-4,5-dihydro-1,2-oxazole-3-carboxylate](/img/structure/B2698746.png)

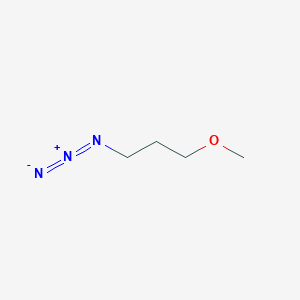

![ethyl 4-[({[4-methyl-5-(3-phenyl-1,2,4-oxadiazol-5-yl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2698747.png)

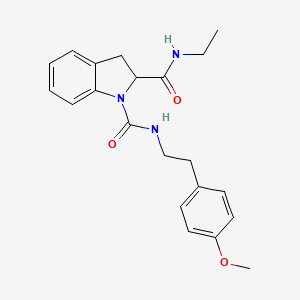

![3-butyl-2-((2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2698753.png)

![N-(3-chloro-4-methoxyphenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2698754.png)

![1-[(3-Methoxyphenyl)methyl]cyclobutyl-methanamine hydrochloride](/img/structure/B2698756.png)

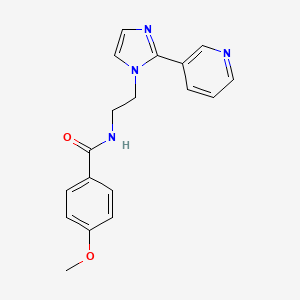

![N-(2-furylmethyl)-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl]thio}acetamide](/img/structure/B2698758.png)

![3-chloro-N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2698762.png)

![N-(1H-indazol-6-yl)-7-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2698763.png)

![5-(3-methylthiophen-2-yl)-1-propyl-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2698764.png)

![3-(11-oxo-2,3,4,11-tetrahydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2-carbonyl)pyridine 1-oxide](/img/structure/B2698765.png)